Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate
CAS No.: 94107-61-6
Cat. No.: VC17006139
Molecular Formula: C17H35NaO6S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94107-61-6 |
|---|---|
| Molecular Formula | C17H35NaO6S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | sodium;2-(2-tridecoxyethoxy)ethyl sulfate |
| Standard InChI | InChI=1S/C17H36O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-14-15-22-16-17-23-24(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 |
| Standard InChI Key | FDFQLLWHNQBFIV-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulphate, also known as sodium trideceth sulfate, has the molecular formula C₁₉H₃₉NaO₇S and a molecular weight of 434.6 g/mol . Its IUPAC name, sodium;2-[2-(2-tridecoxyethoxy)ethoxy]ethyl sulfate, reflects a branched structure comprising:
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A hydrophobic tridecyl chain (C₁₃H₂₇)
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A hydrophilic triethylene glycol sulfate group (-O-(CH₂CH₂O)₃-SO₃⁻Na⁺)
The compound’s amphiphilicity arises from this balance, with a calculated logP (octanol-water partition coefficient) of 4.90–5.22, indicating moderate lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 25446-78-0 | |
| Molecular Formula | C₁₉H₃₉NaO₇S | |
| Molecular Weight | 434.6 g/mol | |
| Density | Not available | |
| LogP | 4.90–5.22 (estimated) | |
| PSA (Polar Surface Area) | 102.5 Ų |
Spectroscopic and Chromatographic Data
The compound’s structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Reverse-phase HPLC methods employing acetonitrile-water gradients (with formic acid modification for mass spectrometry compatibility) have been validated for purity analysis.
Synthesis and Industrial Production
Synthetic Pathway
The synthesis involves three sequential steps:
Table 2: Synthesis Steps and Conditions
| Step | Reagents/Conditions | Product |
|---|---|---|
| Ethoxylation | Tridecyl alcohol + ethylene oxide (140–160°C, basic catalyst) | Trideceth-3 (ethoxylate) |
| Sulfation | SO₃ or ClSO₃H (40–60°C, solvent-free) | Sulfated intermediate |
| Neutralization | NaOH (aqueous, pH 7–8) | Sodium trideceth sulfate |
Ethoxylation introduces three ethylene oxide units to tridecyl alcohol, forming a polyether chain. Sulfation with sulfur trioxide proceeds via electrophilic substitution at the terminal hydroxyl group, followed by neutralization with sodium hydroxide to yield the final product.
Industrial Scalability
Industrial production employs continuous reactors for ethoxylation and falling-film sulfators to manage exothermic reactions. Optimized parameters include:
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Temperature control: 140–160°C for ethoxylation; 40–60°C for sulfation
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Molar ratios: 1:3 (tridecyl alcohol:ethylene oxide); 1:1 (ethoxylate:SO₃)
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Purity targets: >95% by HPLC, with residual ethylene oxide <1 ppm
Functional Applications
Personal Care Formulations
In shampoos and cleansers, sodium trideceth sulfate reduces surface tension (critical micelle concentration ≈0.1–0.5 mM), generating stable foams and emulsifying sebum. A typical anti-hair loss shampoo formulation contains:
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5–15% sodium trideceth sulfate (foaming agent)
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1–3% conditioning agents (e.g., silicones)
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0.5–2% thickeners (e.g., xanthan gum)
Pharmaceutical Uses
The surfactant enhances drug solubility via micelle formation. In a study on poorly water-soluble APIs (e.g., ibuprofen), formulations with 2% sodium trideceth sulfate achieved >90% dissolution within 30 minutes vs. <50% for surfactant-free controls.
Analytical Chemistry
HPLC methods using C18 columns and acetonitrile-water (70:30 v/v) mobile phases resolve sodium trideceth sulfate from impurities (retention time ≈8.2 min). This method’s scalability supports preparative isolation for pharmacokinetic studies.
Toxicological and Environmental Profiles
Human Health Risks
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Acute toxicity: LD₅₀ (oral, rat) = 2,000–5,000 mg/kg (Category 4)
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Ocular exposure: Causes severe irritation (GHS Category 1)
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Reproductive effects: In rat models, doses >300 mg/kg/day induced fetal malformations
Ecotoxicology
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Aquatic toxicity: EC₅₀ (Daphnia magna, 48h) = 2.5 mg/L
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Biodegradation: 60–70% mineralization in 28 days (OECD 301B test)
Advanced Research and Case Studies
Biodegradation Pathways
Microbial degradation by Pseudomonas spp. proceeds via:
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Desulfation: Cleavage of sulfate group (enzymes: sulfatases)
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Ether bond hydrolysis: Breakdown of ethoxylate chain (etherases)
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β-oxidation: Tridecyl chain metabolism to CO₂ and H₂O
Longer ethoxy chains delay degradation; trideceth-3 requires 14–21 days for 50% mineralization vs. 7 days for trideceth-1.
Environmental Interactions
Batch adsorption experiments (pH 7, 25°C) show sodium trideceth sulfate binds to microplastics (polyethylene) with Kd = 1.2 L/kg, facilitating co-pollutant transport.
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